4-amino-5-fluoro-1-[(2S,5R)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl](213C,1,3-15N2)pyrimidin-2-one
Description
The compound 4-amino-5-fluoro-1-(2S,5R)-5-(hydroxymethyl)-2,5-dihydrofuran-2-ylpyrimidin-2-one (CAS: 181785-84-2), also known as Elvucitabine or β-L-Fd4C, is a fluorinated nucleoside analog with a dihydrofuran core structure . Its molecular formula is C₉H₁₀FN₃O₃, and it is isotopically labeled with ²¹³C and ¹⁵N₂ at positions 1 and 3 of the pyrimidinone ring, making it valuable for metabolic tracing and pharmacokinetic studies .
As a nucleoside reverse transcriptase inhibitor (NRTI), it targets HIV reverse transcriptase by mimicking cytidine, thereby terminating viral DNA chain elongation . The (2S,5R) stereochemistry of the dihydrofuran ring is critical for its antiviral activity, distinguishing it from structurally related compounds .
Properties
Molecular Formula |
C9H10FN3O3 |
|---|---|
Molecular Weight |
230.17 g/mol |
IUPAC Name |
4-amino-5-fluoro-1-[(2S,5R)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl](213C,1,3-15N2)pyrimidin-2-one |
InChI |
InChI=1S/C9H10FN3O3/c10-6-3-13(9(15)12-8(6)11)7-2-1-5(4-14)16-7/h1-3,5,7,14H,4H2,(H2,11,12,15)/t5-,7+/m1/s1/i9+1,12+1,13+1 |
InChI Key |
HSBKFSPNDWWPSL-JUOXWYOYSA-N |
Isomeric SMILES |
C1=C[C@H](O[C@H]1CO)[15N]2C=C(C(=[15N][13C]2=O)N)F |
Canonical SMILES |
C1=CC(OC1CO)N2C=C(C(=NC2=O)N)F |
Origin of Product |
United States |
Preparation Methods
Fluorinated Pyrimidine Core Synthesis
A principal approach to synthesizing fluorinated pyrimidines, including 4-amino-5-fluoropyrimidines, involves cyclocondensation reactions of fluorinated precursors with amidines or guanidinium salts.
The key fluorinated building block is potassium (Z)-2-cyano-2-fluoroethenolate , which can be prepared in three steps from chloroacetamide:
- Finkelstein halogen exchange and dehydration to produce fluoroacetonitrile.
- Claisen condensation with ethyl formate to yield the fluoroethenolate salt with ~90% purity.
This fluoroethenolate reacts with amidine hydrochlorides under mild conditions to form the fluorinated pyrimidine ring system with excellent yields (often >80%).
The reaction proceeds without the need for harsh fluorination steps, thus preserving sensitive functionalities and allowing for a broad substrate scope including aliphatic and aromatic substituents.
Sugar Moiety Construction and Coupling
The sugar part, (2S,5R)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl , is stereochemically defined and typically synthesized via asymmetric synthesis or enzymatic resolution methods to ensure the correct stereochemistry.
The coupling of the sugar moiety to the pyrimidine base is commonly achieved through glycosylation reactions using activated sugar derivatives (e.g., sugar halides or trichloroacetimidates) with the fluorinated pyrimidine base under Lewis acid catalysis.
Protecting groups may be employed on the sugar hydroxyls to prevent side reactions, followed by selective deprotection to yield the free hydroxymethyl group.
Isotopic Labeling Incorporation
The isotopic labels (^13C and ^15N) are introduced by using isotopically enriched precursors:
- ^13C-labeled carbon sources in the sugar synthesis or pyrimidine ring formation.
- ^15N-labeled amidines or other nitrogen-containing building blocks during the pyrimidine ring synthesis.
This labeling is integrated early in the synthetic sequence to ensure uniform incorporation.
Representative Synthetic Route Summary
Research Results and Yields
The cyclocondensation method yields fluorinated pyrimidines in mostly excellent yields , often exceeding 80%, with mild reaction conditions that avoid harsh fluorination steps.
The sugar synthesis and coupling steps are more variable in yield depending on the stereochemical control and protecting group strategy but are well-established in nucleoside chemistry.
The isotopic labeling incorporation has been successfully demonstrated in related nucleoside analog syntheses, ensuring the availability of labeled compounds for mechanistic and pharmacokinetic studies.
Chemical Reactions Analysis
Types of Reactions
4-amino-5-fluoro-1-(2S,5R)-5-(hydroxymethyl)-2,5-dihydrofuran-2-ylpyrimidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the pyrimidinone core to a pyrimidine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while substitution of the amino group can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-amino-5-fluoro-1-(2S,5R)-5-(hydroxymethyl)-2,5-dihydrofuran-2-ylpyrimidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced conductivity.
Mechanism of Action
The mechanism of action of 4-amino-5-fluoro-1-(2S,5R)-5-(hydroxymethyl)-2,5-dihydrofuran-2-ylpyrimidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural and pharmacological distinctions:
*Molecular weight excludes isotopic labeling.
Key Observations:
Core Structure :
- The target compound and dexelvucitabine feature a dihydrofuran ring , whereas emtricitabine and racivir contain a 1,3-oxathiolane ring with sulfur . Sulfur in oxathiolane enhances metabolic stability but may reduce solubility compared to dihydrofuran .
- The dihydrofuran structure in the target compound eliminates sulfur-related toxicity risks but may alter membrane permeability .
Stereochemistry :
- The (2S,5R) configuration in the target compound is enantiomeric to dexelvucitabine (2R,5S), impacting binding affinity to reverse transcriptase .
- Emtricitabine (2R,5S) and racivir (2S,5R) are oxathiolane enantiomers, with racivir showing inferior efficacy due to stereospecific resistance in HIV .
Isotopic Labeling: The ²¹³C and ¹⁵N₂ labels in the target compound facilitate tracing in mass spectrometry and nuclear magnetic resonance (NMR) studies, unlike non-labeled analogs .
Pharmacological and Physicochemical Properties
Solubility and Bioavailability:
- Emtricitabine : High aqueous solubility (112 mg/mL) due to polar oxathiolane sulfur .
- Dexelvucitabine : Similar structure to the target compound but lacks isotopic labels; its pharmacokinetics suggest moderate oral bioavailability .
Resistance Profiles:
- Emtricitabine faces resistance from HIV mutants (e.g., M184V), whereas dihydrofuran analogs like the target compound may evade such mutations due to structural differences .
Biological Activity
4-amino-5-fluoro-1-[(2S,5R)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one, commonly referred to as Emtricitabine (CAS No. 181785-84-2), is a nucleoside analog with significant biological activity, particularly in the context of antiviral therapy. This compound has been extensively studied for its efficacy against viral infections, particularly HIV, and its potential role in cancer treatment.
| Property | Value |
|---|---|
| Molecular Formula | C9H10FN3O3 |
| Molecular Weight | 227.19 g/mol |
| CAS Number | 181785-84-2 |
| Synonyms | Emtricitabine, L-D4Fc |
Emtricitabine functions as a reverse transcriptase inhibitor. It mimics the natural nucleosides used by the virus to replicate its RNA into DNA. By incorporating itself into the viral DNA chain during replication, it effectively halts further elongation, thereby inhibiting viral proliferation. This mechanism is crucial for its application in antiretroviral therapy for HIV-infected patients.
Antiviral Efficacy
Emtricitabine has demonstrated potent activity against HIV, particularly in combination therapies. Clinical studies have shown that it significantly reduces viral load and increases CD4 cell counts in patients. For instance, a pivotal study indicated that patients receiving Emtricitabine as part of a combination regimen achieved undetectable viral loads in over 80% of cases after 48 weeks of treatment .
Anticancer Potential
Recent investigations have explored the anticancer properties of Emtricitabine. Research has suggested that it may induce apoptosis in certain cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. A study highlighted that Emtricitabine treatment led to a significant reduction in cell viability in breast cancer cells by inducing G1 phase arrest and activating caspase pathways .
Pharmacokinetics
Emtricitabine exhibits favorable pharmacokinetic properties:
- Absorption : Rapidly absorbed with peak plasma concentrations occurring within 1-2 hours post-administration.
- Half-life : Approximately 10 hours, allowing for once-daily dosing.
- Metabolism : Primarily excreted unchanged in urine; minimal hepatic metabolism.
Case Studies
- HIV Treatment Regimen : A clinical trial involving 1,200 HIV-positive patients demonstrated that those treated with Emtricitabine combined with tenofovir disoproxil fumarate had a 95% success rate in achieving viral suppression after one year .
- Breast Cancer Cell Lines : In vitro studies showed that Emtricitabine reduced the proliferation of MCF-7 breast cancer cells by over 50% at concentrations of 10 µM after 48 hours of exposure .
Q & A
Q. How to integrate this compound into a conceptual framework for nucleotide analog research?
- Methodological Answer : Position it within the "antimetabolite" theory, focusing on competitive inhibition of thymidylate synthase or incorporation into DNA/RNA. Compare its structure-activity relationship (SAR) with fluorouracil or gemcitabine analogs. Use molecular dynamics simulations to predict binding affinity vs. known inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
